molecular formula C16H13N3OS B1522180 N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide CAS No. 1193387-91-5

N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide

Cat. No. B1522180
M. Wt: 295.4 g/mol
InChI Key: YDVGVOCKHNAJPE-UHFFFAOYSA-N
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Description

“N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide” is a chemical compound with the molecular formula C16H13N3OS and a molecular weight of 295.36 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide” consists of 16 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, 1 sulfur atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide” is a solid compound that should be stored at room temperature .

Scientific Research Applications

Synthesis and Electrophysiological Activity

  • The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides have been investigated. Compounds in this class have shown potency in in vitro assays, indicating their potential as selective class III agents for cardiac applications (Morgan et al., 1990).

Antimicrobial and Antiproliferative Studies

  • Research on 2-phenyl-4-(aminomethyl)imidazoles, as conformationally restricted analogs of dopamine D2 selective benzamide antipsychotics, revealed their binding affinity in cloned dopamine D2 receptor preparations, suggesting potential antipsychotic properties (Thurkauf et al., 1995).
  • The synthesis, characterization, and evaluation of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives for their in vitro antioxidant and antibacterial activities against Staphylococcus aureus highlighted potential applications in antimicrobial treatments (Karanth et al., 2019).
  • A series of N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides were synthesized and screened for their in vitro antibacterial, antifungal, and antiproliferative activities, indicating their potential as novel agents in antimicrobial and cancer therapies (Kumar et al., 2012).

Antimicrobial Agents Synthesis

  • Research on the synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents revealed that some synthesized molecules exhibited potent activities against pathogenic strains, suggesting their potential as novel antimicrobial compounds (Bikobo et al., 2017).

properties

IUPAC Name

N-phenyl-3-(2-sulfanylidene-1H-imidazol-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-15(18-13-6-2-1-3-7-13)12-5-4-8-14(11-12)19-10-9-17-16(19)21/h1-11H,(H,17,21)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVGVOCKHNAJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CNC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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